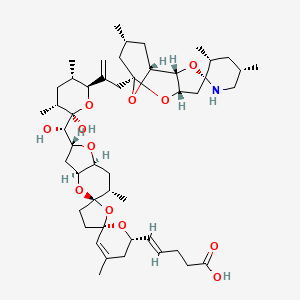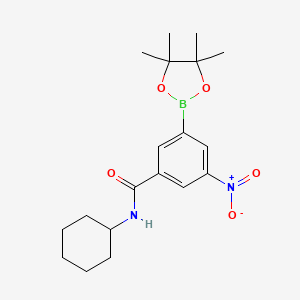
(2-(Cyclohexyloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Cyclohexyloxy)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C12H17BO3 and a molecular weight of 220.07 . It is a solid compound .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “(2-(Cyclohexyloxy)phenyl)boronic acid”, often involves the addition of organometallic reagents to boranes . A series of modular and functional PBA-BODIPY dyes have been synthesized, demonstrating the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .Molecular Structure Analysis
The molecular structure of “(2-(Cyclohexyloxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl group through an oxygen atom .Chemical Reactions Analysis
Boronic acids, including “(2-(Cyclohexyloxy)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .Physical And Chemical Properties Analysis
“(2-(Cyclohexyloxy)phenyl)boronic acid” is a solid compound . The effect of various polyols on the physical and chemical properties of boronic acids has been studied . The interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Oral Cancer Cells
Phenyl boronic acid derivatives, such as (2-(Cyclohexyloxy)phenyl)boronic acid, have been used in the development of nanophotosensitizers for photodynamic therapy (PDT) of oral cancer cells . In this application, the compound is incorporated into nanophotosensitizers, which are then used to generate reactive oxygen species (ROS) that are toxic to cancer cells .
Drug Delivery Devices
Boronic acids and their esters, including (2-(Cyclohexyloxy)phenyl)boronic acid, are considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
(2-(Cyclohexyloxy)phenyl)boronic acid can be used in the preparation of Ni (II) pincer complex and Pd (II) pyridoxal hydrazone metallacycles . These complexes serve as catalysts for the Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction used in organic chemistry to synthesize carbon-carbon bonds .
N-Type Polymers for All-Polymer Solar Cells
This compound has been used in the preparation of N-type polymers for all-polymer solar cells . These solar cells are a type of organic solar cell that uses organic materials to absorb light and convert it into electricity .
Development of Potent and Selective mTOR Kinase Inhibitors
(2-(Cyclohexyloxy)phenyl)boronic acid has been used in the synthesis of a novel series of potent and selective mTOR kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
Fluorescent Sensors for Catechol and Its Amino-Derivatives
Boronic acids, including (2-(Cyclohexyloxy)phenyl)boronic acid, have been used in the development of fluorescent sensors for catechol and its amino-derivatives . These sensors can be used in various applications, including environmental monitoring and medical diagnostics .
Wirkmechanismus
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium
Biochemical Pathways
In general, boronic acids are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
In general, the result of its action in suzuki-miyaura cross-coupling reactions would be the formation of a new carbon-carbon bond .
Action Environment
It’s known that the conditions of suzuki-miyaura cross-coupling reactions, such as temperature and the presence of a palladium catalyst, can significantly impact the reaction’s success .
Safety and Hazards
Zukünftige Richtungen
Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions of “(2-(Cyclohexyloxy)phenyl)boronic acid” and other boronic acids could involve further exploration in these areas.
Eigenschaften
IUPAC Name |
(2-cyclohexyloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBLZMXOCYWQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655549 |
Source


|
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313760-77-8 |
Source


|
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

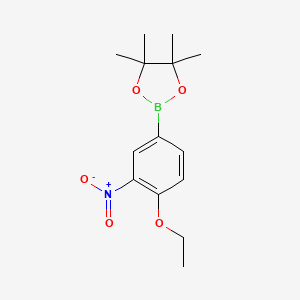
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)


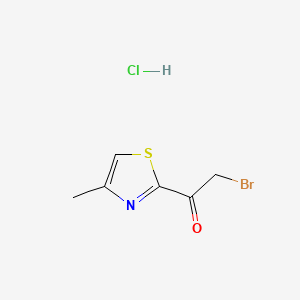
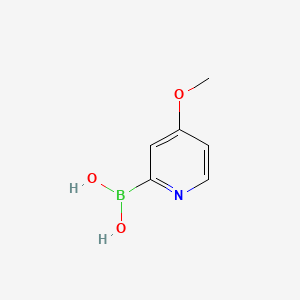




![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)
